Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate
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Description
Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate, also known as 5-Fluoro-4-methyl-2-oxo-pentanoic acid ethyl ester, is a synthetic compound that has been studied for its potential applications in the fields of medicine and chemical research. It is a versatile compound that has been used to study the properties of organic compounds, to synthesize new compounds, and to develop pharmaceuticals.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Fluorinated Compounds : Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate and similar compounds are often used in the synthesis of fluorinated compounds. For instance, ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, a related compound, was synthesized using a method that involves masking and regeneration of double bonds through various chemical reactions (Kiely, 1991).
Chemical Transformations and Isomerisation : These compounds also play a role in chemical transformations and isomerization. For example, mixtures of (E)- and (Z)-2-fluoroalk-2-enoates, similar in structure to Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate, have been transformed into target compounds through efficient Z/E photoisomerisation followed by acid-catalysed cyclisation (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).
Biological and Medicinal Research
Antibacterial Activity : A series of compounds including 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids, which are structurally related to Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate, have shown promising in vitro and in vivo antibacterial activity, indicating the potential medical applications of such fluorinated compounds (Hagen, Domagala, Heifetz, & Johnson, 1991).
Neurological Research : In neurological research, derivatives of fluorinated compounds like Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate have been used as molecular imaging probes. For example, a compound was used to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients (Kepe et al., 2006).
Crystal Structure and Molecular Analysis
- Crystallography and Molecular Structure : The crystal structures and molecular interactions of related compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, have been studied to understand the hydrogen bond formations in the crystal packing (Yeong, Chia, Quah, & Tan, 2018).
properties
IUPAC Name |
ethyl 5-(3-fluoro-4-methylphenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO3/c1-3-18-14(17)6-4-5-13(16)11-8-7-10(2)12(15)9-11/h7-9H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLNNBSPGUQXRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645592 |
Source
|
Record name | Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate | |
CAS RN |
898752-58-4 |
Source
|
Record name | Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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